molecular formula C21H14F2N2O3S B2854170 3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1428375-13-6

3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2854170
CAS No.: 1428375-13-6
M. Wt: 412.41
InChI Key: CVGKAGFVRQVAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core. Its structure features a 4-fluorobenzyl group at position 3 and a 2-(4-fluorophenyl)-2-oxoethyl substituent at position 1 (Fig. 1). These fluorinated aromatic groups enhance metabolic stability and binding interactions in biological systems, making it a candidate for therapeutic applications .

Properties

CAS No.

1428375-13-6

Molecular Formula

C21H14F2N2O3S

Molecular Weight

412.41

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-[2-(4-fluorophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H14F2N2O3S/c22-15-5-1-13(2-6-15)11-25-20(27)19-17(9-10-29-19)24(21(25)28)12-18(26)14-3-7-16(23)8-4-14/h1-10H,11-12H2

InChI Key

CVGKAGFVRQVAMW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)C4=CC=C(C=C4)F)F

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents at Position 1 and 3 Molecular Formula Molecular Weight Key Features
Target Compound 1: 2-(4-Fluorophenyl)-2-oxoethyl; 3: 4-Fluorobenzyl C₂₂H₁₆F₂N₂O₃S (inferred) ~444.4 (estimated) Dual fluorinated aromatic groups; ketone functionality enhances polarity
3-[(4-Fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 3: 4-Fluorobenzyl; 1: Unsubstituted C₁₃H₉FN₂O₂S 276.29 Simpler structure; lacks position 1 substituent; lower molecular weight
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 1: Oxadiazole-methyl; 3: 4-Fluorobenzyl C₂₂H₁₄ClFN₄O₃S 468.89 Oxadiazole ring introduces rigidity; chlorine substituent increases lipophilicity
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 6: Thiazolyl; 3: Phenyl C₁₇H₁₄N₄O₂S₂ 378.45 Thiazole substitution alters electronic properties; non-fluorinated
Key Observations:
  • Fluorine Substitution: The target compound and share a 4-fluorobenzyl group, which improves membrane permeability and receptor affinity compared to non-fluorinated analogs like .

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves a multi-step approach starting with the thieno[3,2-d]pyrimidine core. Fluorinated benzyl and oxoethyl groups are introduced via nucleophilic substitution or coupling reactions. For example, fluorophenyl precursors are reacted under mild, metal-free conditions to optimize yield and regioselectivity . Cyclization reactions and subsequent functionalization steps (e.g., alkylation or acylation) are critical to install the 4-fluorobenzyl and 2-oxoethyl moieties .

Q. Which spectroscopic techniques are essential for structural characterization?

  • 1H/13C/19F NMR : Confirm substituent positions and purity. For example, 19F NMR is critical to verify fluorophenyl group integration .
  • HRMS : Validates molecular weight and isotopic patterns. Discrepancies between calculated and observed values (e.g., ±0.003 Da) indicate impurities .
  • X-ray crystallography : Resolves ambiguous regiochemistry in the thieno-pyrimidine core .

Q. How does this compound compare structurally to analogs with similar bioactivity?

Structural analogs often retain the thieno-pyrimidine core but differ in substituents. For instance:

  • Lack of 2-oxoethyl group : Reduces solubility but may enhance membrane permeability .
  • Methyl or nitro substituents : Alter electronic properties, impacting binding to targets like kinases or microbial enzymes .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

  • Optimized reaction conditions : Use polar aprotic solvents (e.g., DMF) at 60–80°C to enhance reactivity without decomposition .
  • Catalytic systems : Lewis acids like ZnCl₂ improve regioselectivity during fluorophenyl group installation .
  • Purification : Gradient elution in HPLC (C18 columns, acetonitrile/water) separates regioisomers effectively .

Q. What strategies resolve contradictory bioactivity data across assays?

  • Comparative docking studies : Analyze binding modes in different protein conformations (e.g., open vs. closed kinase states) .
  • Metabolic stability assays : Test if cytochrome P450-mediated degradation reduces efficacy in certain cell lines .
  • Solubility adjustments : Use prodrug strategies (e.g., esterification) to enhance bioavailability in hydrophobic environments .

Q. How does the electron-withdrawing fluorine influence reactivity in cross-coupling reactions?

Fluorine increases the electrophilicity of adjacent carbons, facilitating Suzuki-Miyaura couplings. However, steric hindrance from the 4-fluorobenzyl group may require bulky palladium catalysts (e.g., XPhos Pd G3) for efficient cross-coupling .

Experimental Design Challenges

Q. What in vitro models are suitable for evaluating its antimicrobial potential?

  • Bacterial strains : Prioritize Gram-positive (e.g., S. aureus) due to thieno-pyrimidines’ known cell wall disruption mechanisms .
  • Biofilm assays : Use crystal violet staining to assess inhibition of P. aeruginosa biofilm formation .
  • Cytotoxicity controls : Compare IC₅₀ values in mammalian cells (e.g., HEK293) to ensure selectivity .

Q. How to address poor aqueous solubility during formulation?

  • Derivatization : Introduce hydroxyl or amine groups at the 5-position of the pyrimidine ring to enhance hydrophilicity .
  • Nanoemulsions : Use lipid-based carriers (e.g., DSPE-PEG) to improve dispersion without chemical modification .

Data Analysis and Interpretation

Q. How to validate target engagement in cellular assays?

  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins (e.g., EGFR) after compound treatment .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (KD, kon/koff) for purified enzymes .

Q. What computational tools predict metabolic liabilities?

  • ADMET Predictor : Simulates Phase I/II metabolism to identify labile sites (e.g., ester hydrolysis) .
  • Molecular dynamics : Assess stability of fluorine-mediated protein-ligand interactions under physiological conditions .

Structural-Activity Relationship (SAR) Insights

Q. Which substituents enhance kinase inhibition selectivity?

  • Nitro groups : Improve affinity for tyrosine kinases (e.g., ABL1) but increase off-target effects .
  • Methoxy groups : Reduce potency but improve selectivity for serine/threonine kinases .

Q. How do fluorophenyl substituents impact pharmacokinetics?

Fluorine increases metabolic stability by resisting oxidative degradation but may reduce solubility. Balancing fluorine placement (para vs. meta) optimizes bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.